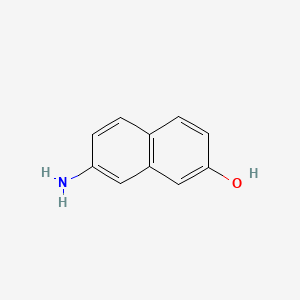

7-Amino-2-naphthol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7940. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUYONLKFXZZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51761-16-1 (hydrochloride) | |

| Record name | 2-Amino-7-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90239221 | |

| Record name | 2-Amino-7-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-36-7 | |

| Record name | 7-Amino-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-7-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699W4BH6RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Amino-2-naphthol CAS number 93-36-7 properties

An In-depth Technical Guide to 7-Amino-2-naphthol (CAS: 93-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound (CAS Number: 93-36-7). This valuable chemical intermediate is a key building block in the synthesis of various dyes and has potential applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound, also known as 7-amino-2-naphthalenol, is a naphthol derivative containing both an amino and a hydroxyl group.[1][2] Its chemical structure and properties make it a versatile reagent in organic synthesis.

General Properties

| Property | Value | Source(s) |

| CAS Number | 93-36-7 | [1][3][4][5] |

| Molecular Formula | C₁₀H₉NO | [1][3][4][6] |

| Molecular Weight | 159.18 g/mol | [1][6] |

| IUPAC Name | 7-aminonaphthalen-2-ol | [2] |

| Synonyms | 2-Amino-7-hydroxynaphthalene, 2-Amino-7-naphthol, 7-Amino-β-naphthol | [1][2] |

| Appearance | Brown solid | [6] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 201 °C | [1] |

| Boiling Point | 385.6 °C at 760 mmHg | [1] |

| Density | 1.281 g/cm³ | [1] |

| Flash Point | 187 °C | [1] |

| pKa | 9.74 ± 0.40 (Predicted) | [3] |

| Refractive Index | 1.741 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of a compound. Below are generalized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Heating: The assembly is placed in a heating bath (e.g., an oil bath or a metal block). The temperature is raised rapidly to about 15-20 °C below the expected melting point (201 °C) and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents to understand its polarity and acidic/basic nature.

Methodology:

-

Sample and Solvent Preparation: Approximately 0.1 g of this compound is placed in a test tube.

-

Solubility in Water: 3 mL of deionized water is added in portions to the test tube, with vigorous shaking after each addition. The solubility is observed.

-

Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl). The dissolution of this compound in an acidic or basic solution indicates the formation of a salt. The presence of both an amino group (basic) and a hydroxyl group (weakly acidic) suggests it may exhibit amphoteric properties.

-

Solubility in Organic Solvents: The solubility can also be tested in common organic solvents like ethanol, acetone, and diethyl ether to further characterize its polarity.

Synthesis of this compound

A common method for the synthesis of aminonaphthols from dihydroxynaphthalenes is the Bucherer reaction.[7][8] This reaction allows for the conversion of a hydroxyl group to an amino group in the presence of ammonia and a bisulfite.[7][8]

Bucherer Reaction Workflow

The synthesis of this compound can be achieved from 2,7-dihydroxynaphthalene via a selective Bucherer reaction. The following diagram illustrates the general workflow.

Mechanism of the Bucherer Reaction

The Bucherer reaction proceeds through a series of equilibrium steps involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia or an amine.

Applications and Relevance in Research

This compound serves as a crucial intermediate in several fields, primarily due to its reactive amino and hydroxyl groups.

Role as a Chemical Intermediate

The relationship between the properties of this compound and its applications is summarized below.

-

Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes.

-

Pharmaceutical Intermediate: The naphthalene scaffold with amino and hydroxyl functionalities is a valuable starting material for the synthesis of more complex molecules with potential biological activity. Derivatives of aminonaphthols have been investigated for their antimicrobial and anticancer properties.

-

Proteomics Research: It is also used as a product for proteomics research.[4][5]

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound. For specific applications and advanced analytical procedures, further consultation of specialized literature is recommended.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scbt.com [scbt.com]

- 6. 2-Amino-7-naphthol | CymitQuimica [cymitquimica.com]

- 7. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

7-Amino-2-naphthol molecular structure and formula

An In-depth Technical Guide to 7-Amino-2-naphthol: Structure, Properties, and Analysis

This guide offers a detailed overview of this compound (CAS No: 93-36-7), a naphthalene derivative of interest to researchers in proteomics, medicinal chemistry, and drug development. The document covers its core chemical and physical properties, a plausible synthetic route, and standard analytical protocols for its characterization.

Molecular Structure and Properties

This compound, with the IUPAC name 7-aminonaphthalen-2-ol, is an aromatic organic compound featuring a naphthalene core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.[1] Its chemical structure is foundational to its reactivity and potential applications as an intermediate in the synthesis of more complex molecules.

Molecular Formula and Structure

The molecular formula for this compound is C₁₀H₉NO.[1][2][3][4][5] The structure consists of a fused bicyclic aromatic system with substituents at the C2 and C7 positions.

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 7-aminonaphthalen-2-ol | [1] |

| Synonyms | 2-Amino-7-hydroxynaphthalene, 7-Amino-β-naphthol | [1][3][4] |

| CAS Number | 93-36-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3][4][5] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | Brown solid | [5] |

| Melting Point | 201 °C | [4] |

| Boiling Point | 385.6 °C at 760 mmHg | [4] |

| Density | 1.281 g/cm³ | [4] |

| pKa (Predicted) | 9.74 ± 0.40 | [3] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Topological Polar Surface Area | 46.2 Ų | [3][4] |

Synthesis of this compound

Experimental Protocol: Synthesis via Bucherer-Lepetit Reaction

Objective: To synthesize this compound from 2,7-dihydroxynaphthalene.

Materials:

-

2,7-Dihydroxynaphthalene

-

Sodium bisulfite (NaHSO₃)

-

Aqueous ammonia (NH₃ solution, e.g., 28-30%)

-

Sodium hydroxide (NaOH) solution

-

Pressurized reaction vessel or autoclave with mechanical stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Charging the Reactor: In a 1 L autoclave equipped with a mechanical stirrer, charge 2,7-dihydroxynaphthalene (e.g., 1.0 mol equivalent), sodium bisulfite (e.g., 1.1 mol equivalent), and a sufficient amount of concentrated aqueous ammonia.

-

Reaction: Seal the autoclave and purge with an inert gas like nitrogen. Heat the mixture to approximately 150-170°C while stirring. Maintain the reaction for several hours (e.g., 6-8 hours), monitoring the pressure inside the vessel.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker.

-

Neutralization and Precipitation: While stirring, add a sodium hydroxide solution to the mixture to neutralize the bisulfite and precipitate the product.

-

Isolation and Purification: Collect the crude this compound precipitate by filtration. Wash the solid with cold water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Analysis and Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. Although experimental spectra for this specific isomer are not widely published, the following tables provide predicted data based on the analysis of its functional groups and related naphthalene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆) Note: Chemical shifts (δ) are referenced to TMS at 0 ppm. Actual values can vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | broad singlet | 1H | OH |

| ~7.4 - 7.6 | multiplet | 2H | Aromatic H |

| ~6.8 - 7.1 | multiplet | 4H | Aromatic H |

| ~4.5 - 5.5 | broad singlet | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆) Note: These are predicted values based on known shifts for naphthols and anilines.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 - 158 | C-OH (C2) |

| ~145 - 148 | C-NH₂ (C7) |

| ~130 - 138 | Quaternary Aromatic C (C4a, C8a) |

| ~105 - 130 | Aromatic CH carbons (C1, C3, C4, C5, C6, C8) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Phenol (H-bonded) |

| 3450 - 3250 | N-H stretch (two bands) | Primary Aromatic Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1630 - 1570 | C=C stretch | Aromatic Ring |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

| 1320 - 1000 | C-O stretch | Phenol |

| 900 - 675 | C-H bend ("oop") | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 159 | Molecular Ion [M]⁺ |

| 160 | [M+1]⁺ isotope peak |

| 130 | Loss of -CHO fragment, a common fragmentation for phenols. |

| Other | Additional fragments arising from cleavage of the aromatic rings. |

General Experimental Protocols for Analysis

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Use a standard pulse-acquire sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and accumulation of 16-64 scans.

-

¹³C NMR: Employ a proton-decoupled pulse sequence. A higher number of scans (≥1024) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate it using the residual solvent signal or an internal standard (TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or KBr pellet. Then, record the sample spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is standard for LC-MS and typically shows a strong molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Logical Workflow and Applications

Given that this compound is primarily a chemical intermediate, a specific signaling pathway is not defined. However, its synthesis and verification follow a clear logical workflow. Aminonaphthol derivatives are a class of compounds with significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.[6][7] This compound serves as a valuable scaffold for building larger, more complex molecules for therapeutic evaluation.

Figure 2: Workflow for the Synthesis and Characterization of this compound.

References

Spectroscopic Properties of 7-Amino-2-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2-naphthol is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its amino and hydroxyl functional groups are expected to confer distinct spectroscopic properties that are sensitive to the molecular environment. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, including its Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from the parent compound, 2-naphthol, and related aminonaphthols to establish a predictive framework. Detailed experimental protocols for acquiring these spectra are provided to facilitate further research and characterization of this molecule.

Introduction

This compound (CAS No. 93-36-7) is an aromatic organic compound featuring a naphthalene core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.[1][2] The relative positions of these functional groups influence the electronic distribution within the molecule, thereby defining its chemical reactivity and photophysical behavior. The electron-donating nature of both the amino and hydroxyl groups is anticipated to cause significant shifts in the absorption and emission spectra compared to unsubstituted naphthalene or 2-naphthol.[3] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and for studying its interactions in biological or chemical systems.[4] This guide presents a summary of its known physical properties and predicted spectroscopic data, alongside detailed methodologies for experimental verification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93-36-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][5] |

| Molecular Weight | 159.19 g/mol | [1][2] |

| Appearance | Brown solid | [6] |

| pKa (Predicted) | 9.74 ± 0.40 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

Predicted Spectroscopic Properties

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of 2-naphthol and the typical influence of amino group substitution on the naphthalene ring system.[3][7]

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of naphthol derivatives is characterized by π-π* electronic transitions within the aromatic rings.[8] The presence of two electron-donating groups (-OH and -NH₂) is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-naphthol. The spectrum will be sensitive to solvent polarity and pH.[9][10]

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Notes |

| Ethanol | ~280-290, ~330-345 | Based on red-shift from 2-naphthol's absorption bands. The lower energy band will be more sensitive to the environment. |

| Chloroform | ~285-295, ~335-350 | Similar to ethanol, with potential slight shifts due to solvent polarity differences.[9] |

| Water (Neutral) | ~275-285, ~325-340 | Hypsochromic shift compared to organic solvents is possible. |

| Water (Acidic, pH < 4) | Hypsochromic shift | Protonation of the amino group reduces its electron-donating ability, leading to a blue shift. |

| Water (Basic, pH > 10) | Bathochromic shift | Deprotonation of the hydroxyl group to form the naphtholate anion increases electron donation, leading to a red shift.[10] |

Fluorescence Spectroscopy

Naphthols and their derivatives are known for their fluorescent properties.[10] The introduction of an amino group is expected to enhance the fluorescence quantum yield and significantly shift the emission wavelength. The fluorescence is highly sensitive to the local environment, including solvent polarity and pH.[3]

Table 3: Predicted Fluorescence Emission Data for this compound

| Solvent | Excitation λex (nm) | Predicted Emission λem (nm) | Stokes Shift (nm) | Notes |

| Ethanol | ~330-345 | ~360-400 | ~30-55 | A significant Stokes shift is expected due to excited-state relaxation. |

| Water (Neutral) | ~325-340 | ~355-390 | ~30-50 | Emission is sensitive to pH. In neutral water, the protonated form emits.[10] |

| Water (Basic) | ~340-360 | ~410-450 | ~70-90 | The deprotonated naphtholate anion exhibits a red-shifted emission spectrum.[10] |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule. The data below is predicted based on characteristic vibrational frequencies for similar aromatic amines and phenols.[11]

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | 3200 - 3600 (broad) | Associated with the hydroxyl group, often broadened due to hydrogen bonding. |

| N-H Stretch | 3300 - 3500 (two bands) | Symmetric and asymmetric stretching of the primary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | C-H stretching vibrations of the naphthalene ring. |

| C=C Stretch | 1500 - 1620 | Aromatic ring skeletal vibrations. |

| C-O Stretch | 1200 - 1260 | Stretching of the phenolic C-O bond. |

| C-N Stretch | 1250 - 1340 | Stretching of the aromatic C-N bond. |

| Out-of-plane C-H Bends | 700 - 900 | Characteristic pattern for the substitution on the naphthalene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and the position of substituents. The predicted chemical shifts are based on the known spectrum of 2-naphthol and established substituent effects.[12] The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable -OH and -NH₂ protons.

Table 5: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 1H | OH |

| ~7.0 - 7.8 | Multiplet | 6H | Ar-H |

| ~5.0 - 6.0 | Singlet (broad) | 2H | NH₂ |

Table 6: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 - 158 | C-OH (C2) |

| ~140 - 148 | C-NH₂ (C7) |

| ~105 - 135 | Aromatic Carbons |

Experimental Workflows and Protocols

The following sections provide detailed protocols for the spectroscopic analysis of this compound.

General Experimental Workflow

A logical workflow is crucial for the comprehensive spectroscopic characterization of a compound. The following diagram illustrates the typical sequence of analysis.

Caption: General workflow for the spectroscopic characterization of this compound.

UV-Vis Absorption Spectroscopy Protocol

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum of this compound.[8][13]

Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, chloroform, water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Calibrated double-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent. Sonication may be required to ensure complete dissolution.

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution (e.g., 5-10 µg/mL). The final concentration should yield an absorbance maximum between 0.5 and 1.0 AU.

-

Instrument Setup: Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record the baseline.

-

Measurement: Rinse a second quartz cuvette with a small amount of the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

This protocol outlines the measurement of the fluorescence emission spectrum.[10]

Materials and Reagents:

-

Solutions prepared for UV-Vis spectroscopy (may require further dilution)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes

-

Calibrated spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound. The absorbance of the solution at the intended excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.[8]

-

Instrument Setup:

-

Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum (e.g., the longest wavelength λmax).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., if λex = 340 nm, scan from 350 nm to 600 nm).

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the sample.

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. Identify the wavelength of maximum emission (λem).

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the IR spectrum of solid this compound.[13][14]

Materials and Reagents:

-

This compound (solid, dry)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Grind the KBr in the agate mortar to a fine powder. Add the this compound to the KBr and continue grinding until a homogenous, fine mixture is obtained.[14]

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[15]

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups.

NMR Spectroscopy Protocol

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.[16]

Materials and Reagents:

-

This compound (5-25 mg for ¹H, higher for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm, clean and dry)

-

Pasteur pipette with glass wool plug

Procedure:

-

Sample Dissolution: Weigh the required amount of this compound into a small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex or gently warm if necessary to dissolve the sample completely.[17]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.

-

Sample Loading: The final volume in the NMR tube should be approximately 4-5 cm in height.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample to equilibrate to the magnet's temperature.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While specific experimental data is limited, the predicted spectral properties, derived from analogous compounds, offer a reliable starting point for researchers. The detailed experimental protocols provided herein are robust and widely applicable, enabling scientists to acquire high-quality data for this compound. The successful acquisition and interpretation of UV-Vis, fluorescence, IR, and NMR spectra will be crucial for elucidating the precise electronic and structural properties of this compound, paving the way for its potential use in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 6. 2-Amino-7-naphthol | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. mun.ca [mun.ca]

- 17. cif.iastate.edu [cif.iastate.edu]

An In-depth Technical Guide to the Proton Transfer Characteristics of 7-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2-naphthol (7A2N) is a bifunctional molecule possessing both a proton-donating hydroxyl group and a proton-accepting amino group, making it an intriguing subject for studies of photoinduced proton transfer. As a member of the aminonaphthol family, its photophysical properties are sensitive to the surrounding environment, particularly pH. This technical guide provides a comprehensive overview of the proton transfer characteristics of this compound, consolidating available experimental data and outlining the methodologies for its study. Due to the limited specific quantitative data for this compound in the literature, this guide also incorporates data from its parent molecule, 2-naphthol, and related isomers to provide a predictive framework for researchers.

Introduction to Proton Transfer in this compound

This compound is a photoacid, a class of molecules that become more acidic upon electronic excitation.[1] This phenomenon, known as excited-state proton transfer (ESPT), is a fundamental process in chemistry and biology.[1] The presence of both an acidic hydroxyl group and a basic amino group on the naphthalene framework allows for the existence of multiple prototropic species in both the ground and excited states.[1] These include the cationic, neutral, anionic, and zwitterionic forms.[2]

The protonation state of the amino group has a significant influence on the photoacidity of the hydroxyl group.[3] Understanding the dynamics of proton transfer between these different forms is crucial for applications in areas such as fluorescent probes, molecular switches, and drug design.

Prototropic Species of this compound

In aqueous solution, this compound can exist in four different protonation states, depending on the pH of the medium.[2]

-

Cation (C): At low pH, both the amino and hydroxyl groups are protonated (-NH3+ and -OH).

-

Neutral (N): At intermediate pH, the amino group is in its neutral form (-NH2) and the hydroxyl group is protonated (-OH).

-

Anion (A): At high pH, the hydroxyl group is deprotonated (-O-), while the amino group remains neutral (-NH2).

-

Zwitterion (Z): This species, with a protonated amino group (-NH3+) and a deprotonated hydroxyl group (-O-), is typically more stable in the excited state.[2]

The equilibria between these species are fundamental to the proton transfer characteristics of this compound.

Quantitative Data on Proton Transfer

Table 1: Ground State Acidity Constants (pKa) of this compound and Related Compounds

| Compound | Functional Group | pKa | Reference |

| This compound | Amine (-NH3+) | 4.4 ± 0.2 | [2] |

| Alcohol (-OH) | 9.6 ± 0.1 | [2] | |

| 8-Amino-2-naphthol | Amine (-NH3+) | 4.3 ± 0.2 | [2] |

| Alcohol (-OH) | 9.5 ± 0.1 | [2] | |

| 2-Naphthol | Alcohol (-OH) | 9.47 | [2] |

Table 2: Excited State Acidity Constants (pKa) of 2-Naphthol*

| Compound | Functional Group | pKa* | Reference |

| 2-Naphthol | Alcohol (-OH) | 2.8 | [2] |

It is important to note that the assignment of emission spectra to the corresponding protonation state of this compound, particularly for the zwitterionic and neutral species, has proven to be challenging.[2]

Experimental Protocols

The study of proton transfer in this compound involves a combination of steady-state and time-resolved spectroscopic techniques.

Sample Preparation

High-purity this compound should be used. Solvents should be of spectroscopic grade. For pH-dependent studies, a series of buffer solutions are required to maintain a constant pH.

Steady-State Absorption and Fluorescence Spectroscopy

These techniques are used to determine the ground state pKa values and to observe the different prototropic species.

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

-

Procedure:

-

Prepare solutions of this compound in buffers of varying pH.

-

Record the absorption spectra to identify the isosbestic points and determine the ground state pKa of the amino group.

-

Record the fluorescence emission spectra at each pH to observe the emission from the different species and determine the ground state pKa of the hydroxyl group.

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a powerful technique for measuring the fluorescence lifetimes of the different excited-state species and determining the rates of proton transfer.[1][4][5][6]

-

Instrumentation: A TCSPC system typically includes a pulsed light source (e.g., a picosecond laser diode), a sample holder, a monochromator, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.[4][5][6]

-

Procedure:

-

Excite the sample with short light pulses at a wavelength where the species of interest absorbs.

-

Detect the emitted single photons and measure their arrival time relative to the excitation pulse.

-

Construct a histogram of photon arrival times to obtain the fluorescence decay profile.

-

Analyze the decay profiles to extract fluorescence lifetimes.

-

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized standard.[7][8][9]

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Prepare solutions of the sample and a quantum yield standard (e.g., quinine sulfate) with identical absorbance at the excitation wavelength.

-

Record the fluorescence spectra of both the sample and the standard under the same experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[7]

-

Visualization of Pathways and Workflows

Ground and Excited State Proton Transfer Pathways

The following diagram illustrates the possible proton transfer pathways for this compound in both the ground (S₀) and first excited singlet (S₁) states.

Caption: Proton transfer equilibria of this compound.

Experimental Workflow for Characterization

This diagram outlines the typical workflow for the comprehensive characterization of the proton transfer dynamics of an aminonaphthol like 7A2N.

Caption: Workflow for studying 7A2N proton transfer.

The Role of a Methylated Analog: 7-Methoxy-2-naphthylamine

A significant challenge in studying this compound is the spectral overlap of the neutral and zwitterionic species, making it difficult to assign their respective emission bands.[2] A proposed solution is the use of a methylated analog, 7-methoxy-2-naphthylamine. In this molecule, the hydroxyl group is replaced by a methoxy group, which cannot undergo proton transfer. Therefore, this compound can only exist in the cationic and neutral forms. By comparing the emission spectra of 7-methoxy-2-naphthylamine with that of this compound, the emission bands of the cationic and neutral forms of the latter can be more confidently identified, aiding in the deconvolution of the complex spectra. However, 7-methoxy-2-naphthylamine is not commercially available and requires synthesis.[2]

Conclusion

This compound presents a complex and fascinating system for the study of excited-state proton transfer. While a complete quantitative picture of its photophysics is yet to be fully elucidated, the established methodologies for studying aminonaphthols provide a clear path forward. This technical guide serves as a foundational resource for researchers, offering the known parameters of this compound, detailing the necessary experimental protocols, and providing a predictive framework based on related compounds. Future work, particularly involving the synthesis and use of 7-methoxy-2-naphthylamine, will be crucial in fully characterizing the proton transfer dynamics of this important molecule.

References

- 1. bowdoin.edu [bowdoin.edu]

- 2. bowdoin.edu [bowdoin.edu]

- 3. researchgate.net [researchgate.net]

- 4. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to the Photophysical Properties of Aminonaphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonaphthol derivatives represent a versatile class of fluorescent compounds with significant potential in various scientific disciplines, including cellular imaging, biosensing, and as structural motifs in drug discovery. Their utility is intrinsically linked to their favorable photophysical properties, such as high fluorescence quantum yields, sensitivity to the local microenvironment (solvatochromism), and amenability to synthetic modification. This technical guide provides a comprehensive overview of the core photophysical characteristics of aminonaphthol derivatives, detailed experimental protocols for their characterization, and insights into their application as fluorescent probes in biological signaling pathways.

Introduction to Aminonaphthol Derivatives

Naphthalene-based fluorophores are renowned for their rigid, planar structure and extensive π-electron conjugation, which often result in high quantum yields and excellent photostability. The introduction of an amino group and a hydroxyl group onto the naphthalene scaffold gives rise to aminonaphthol derivatives, which exhibit a rich and varied photochemistry. The relative positions of these functional groups significantly influence the electronic distribution and, consequently, the photophysical behavior of the molecule. These compounds are of particular interest due to their potential for excited-state proton transfer (ESPT) and intramolecular charge transfer (ICT), making them sensitive probes of their molecular environment.

Core Photophysical Properties

The photophysical properties of aminonaphthol derivatives are dictated by their electronic structure and the nature of their substituents. Key parameters that define their performance as fluorophores include their absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

Aminonaphthol derivatives typically exhibit absorption maxima in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum. The position of the absorption and emission bands is highly dependent on the substitution pattern on the naphthalene ring and the polarity of the solvent. For instance, 1-aminonaphthalene and its derivatives show a red shift in their emission spectra in polar solvents, which is attributed to both intramolecular reorganization of the amino group and bulk solvent relaxation around the excited-state dipole moment.[1]

Solvatochromism

A hallmark of many aminonaphthol derivatives is their solvatochromism, the change in their absorption or emission spectra with the polarity of the solvent. This property arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. This sensitivity to the local environment makes them excellent candidates for probing the polarity of microenvironments, such as protein binding sites or cellular membranes.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescent probes. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both quantum yield and lifetime are sensitive to the molecular environment and can be used to probe molecular interactions. For example, the fluorescence lifetime of 8-amino-2-naphthol in aqueous solution is approximately 19.52 ns, and this can change in the presence of micelles.[2]

Data Presentation: Photophysical Properties of Selected Aminonaphthol Derivatives

The following table summarizes key photophysical data for a selection of aminonaphthol derivatives from the literature. This data is intended to provide a comparative overview.

| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |

| 8-Amino-2-naphthol | 337 | 448 | - | Water (pH ~6) | [2][3] |

| 8-Amino-2-naphthol | 347 | - | - | HTAB micelles | [2] |

| 8-Amino-2-naphthol | - | 431 | - | SDS micelles | [2] |

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is crucial for the development and application of fluorescent probes. The following sections provide detailed methodologies for key experiments.

Synthesis of Aminonaphthol Derivatives: One-Pot, Three-Component Reaction

A common and efficient method for synthesizing aminonaphthol derivatives is the Betti reaction, a one-pot, three-component condensation.

Materials:

-

2-Naphthol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

Ethanol (or other suitable solvent)

-

Catalyst (optional, e.g., a Lewis or Brønsted acid)

Procedure:

-

Dissolve 2-naphthol (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add the amine (1 equivalent) to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

10 mm path length quartz cuvettes

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the aminonaphthol derivative (sample) and the fluorescence standard in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure a linear relationship between absorbance and fluorescence intensity and to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all sample and standard solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all sample and standard solutions at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each sample and standard solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where:

-

Φr is the quantum yield of the standard.

-

Grads and Gradr are the gradients for the sample and standard, respectively.

-

ns and nr are the refractive indices of the sample and standard solutions (if the solvents are different).

-

-

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide information on the excited-state lifetime of a fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.

Equipment:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed detector (e.g., single-photon avalanche diode - SPAD)

-

TCSPC electronics

-

Sample holder and optics

Procedure:

-

Instrument Setup and Calibration:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.

-

-

Sample Preparation:

-

Prepare a dilute solution of the aminonaphthol derivative in the desired solvent. The concentration should be low enough to avoid aggregation and inner filter effects.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

Collect the fluorescence decay data over a time range appropriate for the expected lifetime of the fluorophore.

-

Continue data collection until a sufficient number of photon counts are accumulated in the peak channel to ensure good statistical accuracy.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using appropriate software.

-

Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Applications in Biological Systems

The sensitivity of aminonaphthol derivatives to their local environment makes them valuable tools for studying biological systems. They can be used as fluorescent probes to report on changes in polarity, viscosity, and the presence of specific analytes.

Fluorescent Probes for Cellular Imaging

Aminonaphthol derivatives can be functionalized with reactive groups to allow for covalent labeling of biomolecules, or with targeting moieties to direct them to specific cellular compartments. Once localized, changes in their fluorescence properties can provide information about the cellular microenvironment. For example, they can be used to study lipid organization and dynamics in cellular membranes.

Probing Signaling Pathways

The aberrant activity of signaling pathways is a hallmark of many diseases, including cancer. Fluorescent probes based on aminonaphthol derivatives can be designed to monitor the activity of key proteins in these pathways. For instance, the EGFR/PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.

The EGFR/PI3K/Akt Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for signaling proteins, including the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane, where Akt is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, leading to various cellular responses.

Caption: Simplified diagram of the EGFR/PI3K/Akt signaling pathway.

Aminonaphthol-based fluorescent probes could potentially be designed to report on the activity of kinases like Akt by, for example, undergoing a change in fluorescence upon phosphorylation by the kinase.

Conclusion

Aminonaphthol derivatives are a compelling class of fluorophores with a rich set of photophysical properties that make them highly suitable for a range of applications in research and drug development. Their synthetic accessibility allows for fine-tuning of their properties and the incorporation of functionalities for specific targeting. The detailed experimental protocols provided in this guide are intended to facilitate the accurate and reliable characterization of these valuable compounds. Further systematic studies to expand the library of well-characterized aminonaphthol derivatives will undoubtedly accelerate their adoption as powerful tools for elucidating complex biological processes.

References

An In-depth Technical Guide to the Precursors for 7-Amino-2-naphthol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic pathways for the production of 7-Amino-2-naphthol, a crucial intermediate in the pharmaceutical and dye industries. This document details the synthesis of key precursors, 2,7-dihydroxynaphthalene and 7-hydroxy-2-naphthalenesulfonic acid, and their subsequent conversion to this compound via the Bucherer reaction. Experimental protocols, quantitative data, and logical workflows are presented to facilitate practical application in a research and development setting.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main precursors: 2,7-dihydroxynaphthalene and 7-hydroxy-2-naphthalenesulfonic acid (also known as Cassella's F-Acid). The choice of precursor often depends on the availability of starting materials and the desired scale of production. The key transformation in both pathways is the Bucherer reaction , a reversible nucleophilic substitution that converts a hydroxyl group to an amino group on a naphthalene ring in the presence of ammonia and a bisulfite.[1][2]

A logical workflow for the synthesis of this compound is outlined below:

Synthesis of Precursors

2,7-Dihydroxynaphthalene

2,7-Dihydroxynaphthalene is a key intermediate that can be prepared from naphthalene-2,7-disulfonic acid.

The precursor to 2,7-dihydroxynaphthalene is naphthalene-2,7-disulfonic acid, which is synthesized by the sulfonation of naphthalene. The reaction conditions, particularly temperature, are critical for obtaining the desired 2,7-disubstituted isomer.

Experimental Protocol: Sulfonation of Naphthalene

A preparation method for 2,7-naphthalene disulfonic acid involves the following steps:

-

Industrial naphthalene (1 mole) is heated to 80°C until completely melted.

-

Concentrated sulfuric acid (98%, 1.15 moles) is slowly added.

-

The mixture is heated to 90°C under a nitrogen atmosphere and reacted for 150 minutes to yield an intermediate product.

-

This intermediate is then reacted with further concentrated sulfuric acid under negative pressure to produce 2,7-naphthalenedisulfonic acid.[3]

The conversion of naphthalene-2,7-disulfonic acid to 2,7-dihydroxynaphthalene is achieved through caustic fusion. This high-temperature reaction involves heating the sulfonic acid salt with a strong base.

Experimental Protocol: Caustic Fusion

A patented method for the synthesis of 2,7-dihydroxynaphthalene involves the following:

-

30-36 parts of 2,7-naphthalenedisulfonic acid sodium salt, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of a reaction solvent are added to a high-pressure kettle.

-

The mixture is stirred and heated to 260-320°C and reacted for 8-12 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The filter cake is neutralized with a sulfuric acid solution to a pH of 0-4 to precipitate the product.

-

The resulting suspension is filtered, and the solid is dried to obtain 2,7-dihydroxynaphthalene.[1]

| Parameter | Value | Reference |

| Starting Material | Naphthalene-2,7-disulfonic acid sodium salt | [1] |

| Reagents | Sodium hydroxide, Sodium oxide | [1] |

| Temperature | 260-320°C | [1] |

| Reaction Time | 8-12 hours | [1] |

| Post-reaction | Cooling, Filtration, Neutralization with H₂SO₄, Filtration, Drying | [1] |

Table 1: Reaction Conditions for the Synthesis of 2,7-Dihydroxynaphthalene

7-Hydroxy-2-naphthalenesulfonic Acid (Cassella's F-Acid)

7-Hydroxy-2-naphthalenesulfonic acid is another important precursor for this compound. It is synthesized by the sulfonation of 2-naphthol (β-naphthol). The position of sulfonation is highly dependent on the reaction temperature. While lower temperatures favor the formation of 2-naphthol-1-sulfonic acid and 2-naphthol-8-sulfonic acid, higher temperatures are required to obtain the 2,7-isomer.[4]

Experimental Protocol: Sulfonation of 2-Naphthol

While a specific protocol for maximizing the 7-hydroxy-2-naphthalenesulfonic acid isomer is not detailed in the provided search results, the general procedure involves reacting 2-naphthol with a sulfonating agent like sulfuric acid or oleum at elevated temperatures. Careful control of the reaction temperature and time is crucial to favor the formation of the desired isomer.

Synthesis of this compound via the Bucherer Reaction

The Bucherer reaction is the cornerstone for converting the hydroxyl group of the precursors into an amino group to yield this compound. This reaction is typically carried out in an aqueous solution of sodium bisulfite with ammonia.[2][5]

The general mechanism of the Bucherer reaction is illustrated below:

From 2,7-Dihydroxynaphthalene

A one-pot synthesis of a derivative, 7-N,N-dimethylamino-2-naphthol, from 2,7-dihydroxynaphthalene provides valuable insight into the reaction conditions.

Experimental Protocol: One-Pot Amination of 2,7-Dihydroxynaphthalene (for a derivative)

-

In a 1 L autoclave equipped with a mechanical stirrer, 160 g of 2,7-dihydroxynaphthalene, 114 g of sodium bisulfite, and 160 g of a 30% dimethylamine methanol solution are charged.[4]

-

The mixture is stirred at 60°C for 3 hours under a nitrogen atmosphere of 0.3 MPa.[4]

-

After the reaction, 200 g of a 30% sodium hydroxide solution is added, and the mixture is stirred for 0.5 hours under atmospheric pressure.[4]

-

The product is then isolated by filtration, washing, and recrystallization.[4]

| Parameter | Value | Reference |

| Starting Material | 2,7-dihydroxynaphthalene | [4] |

| Amine Source | 30% Dimethylamine in Methanol | [4] |

| Molar Ratio (Substrate:NaHSO₃:Amine) | 1 : 1.1 : 1.07 | [4] |

| Temperature | 60°C | [4] |

| Reaction Time | 2.5 hours | [4] |

| Pressure | 0.3 MPa (Nitrogen) | [4] |

| Yield | 66.70% | [4] |

Table 2: Optimized Reaction Conditions for the One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol

For the synthesis of the primary amine, this compound, aqueous ammonia would be used in place of dimethylamine.

From 7-Hydroxy-2-naphthalenesulfonic Acid

The hydroxyl group of 7-hydroxy-2-naphthalenesulfonic acid can be converted to an amino group via the Bucherer reaction in the presence of ammonia and an aqueous sodium bisulfite solution.[4] The resulting product would be 7-amino-2-naphthalenesulfonic acid, which would then require a desulfonation step to yield this compound.

Purification of this compound

Purification of the final product is critical to meet the high-purity standards required for pharmaceutical applications. Recrystallization is a common method for purifying aminonaphthol derivatives. The choice of solvent is crucial and can depend on the specific properties of the compound. For amino compounds that are not soluble in common organic solvents, a mixture of solvents or the use of acidic or basic solutions to form salts followed by neutralization can be effective.[6] For instance, the hydrochloride salt of an aminonaphthol can be precipitated from an acidic solution and then neutralized to obtain the pure amine.[7]

Conclusion

The synthesis of this compound is a well-established process that relies on key precursors such as 2,7-dihydroxynaphthalene and 7-hydroxy-2-naphthalenesulfonic acid. The Bucherer reaction is the pivotal step in introducing the amino functionality. This guide provides a detailed overview of the synthetic routes, including experimental conditions and quantitative data where available, to aid researchers and professionals in the development and optimization of processes for the production of this important chemical intermediate. Careful control of reaction parameters and effective purification strategies are paramount to achieving high yields and purity.

References

- 1. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. 1-Amino-7-naphthol synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

7-Amino-2-naphthol: A Comprehensive Technical Guide to its Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-2-naphthol, a key aromatic intermediate, plays a significant role in the synthesis of a wide array of chemical compounds, including dyes, pigments, and pharmaceutical agents. Its utility in these applications is intrinsically linked to its chemical behavior—both its stability under various conditions and its reactivity with other chemical entities. Understanding these properties is paramount for optimizing reaction conditions, ensuring the purity and longevity of resulting products, and for safe handling and storage. This in-depth technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, supported by available data, experimental insights, and logical chemical principles.

Chemical Stability of this compound

The stability of this compound is influenced by several environmental factors, primarily light, pH, temperature, and the presence of oxidizing agents. The presence of both an amino and a hydroxyl group on the naphthalene ring system makes the molecule susceptible to various degradation pathways.

Photostability

This compound is known to be a light-sensitive compound. Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to discoloration and the formation of degradation products. The naphthalene ring system can absorb UV radiation, leading to the formation of excited states that are more reactive and susceptible to oxidation or other photochemical transformations.

General Protocol for Photostability Testing (Based on ICH Q1B Guidelines):

A solution of this compound in a relevant solvent (e.g., methanol, water) is prepared and placed in a transparent container. A control sample is wrapped in aluminum foil to protect it from light. Both samples are then exposed to a controlled light source that provides both UV and visible radiation for a specified duration. The samples are analyzed at various time points by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the degradation of this compound and the formation of any photoproducts.

dot

Caption: Experimental workflow for photostability testing of this compound.

pH Stability

The stability of this compound in aqueous solutions is significantly dependent on the pH. Phenolic compounds, such as this compound, are generally more stable in acidic to neutral conditions.[1] Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion.[1] This phenoxide is more electron-rich and, consequently, more susceptible to oxidation.[1] The amino group can be protonated in acidic conditions, which may influence the overall electronic properties and stability of the molecule. Studies on related aminonaphthols have shown that the protonation state of the amino group can dramatically alter the photochemical properties of the hydroxyl group.[2]

Table 1: Expected pH-Dependent Stability of this compound

| pH Range | Predominant Species | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Protonated amino group (-NH3+) | Relatively Stable | Potential for acid-catalyzed hydrolysis (minor) |

| Neutral (pH 4-8) | Neutral molecule | Most Stable | Slow oxidation |

| Basic (pH > 8) | Deprotonated hydroxyl group (-O-) | Least Stable | Rapid oxidation |

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation often proceeds via oxidation, especially in the presence of air. As a solid, the compound is relatively stable at ambient temperatures, but its stability decreases in solution as the temperature increases. Kinetic studies on the thermal degradation of related phenolic compounds often follow first-order kinetics, with the rate of degradation increasing with temperature.

Incompatibility with Oxidizing Agents

This compound is incompatible with strong oxidizing agents. The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is readily oxidized. Contact with oxidizing agents can lead to the formation of colored products, likely quinone-imine or naphthoquinone derivatives, and potentially polymerization.

Chemical Reactivity of this compound

The reactivity of this compound is characterized by the interplay of the activating and directing effects of the amino and hydroxyl groups on the naphthalene ring. Both groups are ortho-, para-directing and strongly activating for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The positions on the naphthalene ring are activated towards electrophilic attack. The specific site of substitution is influenced by both electronic and steric factors, as well as the reaction conditions, particularly the pH.

pH-Dependent Reactivity with Diazonium Salts:

A notable example of the pH-dependent reactivity of this compound is its reaction with benzenediazonium ions.[3][4]

-

At pH 9 (Basic conditions): The hydroxyl group is deprotonated to the more strongly activating phenoxide group (-O⁻). This directs the electrophilic substitution to the position ortho to the hydroxyl group (C-1 or C-3).[4]

-

At pH 5 (Acidic to neutral conditions): The amino group is a stronger activating and directing group than the hydroxyl group. Consequently, the electrophilic substitution occurs ortho to the amino group (C-8 or C-6).[3][4]

dot

Caption: Logical relationship of pH influencing the site of electrophilic substitution.

Oxidation Reactions

As mentioned in the stability section, the aminonaphthol structure is susceptible to oxidation. The oxidation of the hydroxyl group can lead to the formation of a naphthoquinone. The presence of the amino group can further lead to the formation of quinone-imine structures. The biodegradation of 2-naphthol has been shown to produce 1,2-naphthalene-diol and 1,2-naphthoquinone, suggesting that similar dihydroxylated and quinonoid species could be expected from the oxidation of this compound.[5]

dot

Caption: Postulated oxidation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the stability and reactivity of this compound are crucial for obtaining reliable and reproducible data.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80 °C) in an oven for a defined period.

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber as per ICH Q1B guidelines.

-

Sample Analysis: At specified time intervals, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

dot

Caption: Workflow for forced degradation studies of this compound.

Summary and Recommendations

This compound is a versatile chemical intermediate whose stability and reactivity are critical considerations in its application. It is particularly sensitive to light and oxidation, with its stability in solution being highly pH-dependent. The reactivity of the molecule in electrophilic substitution reactions can be controlled by adjusting the pH, which alters the relative activating strengths of the amino and hydroxyl groups.

For researchers and professionals working with this compound, the following recommendations are crucial:

-

Storage and Handling: Store in well-closed, light-resistant containers in a cool, dry place. Avoid contact with strong oxidizing agents. For solutions, use of amber glassware and storage at reduced temperatures is recommended.

-

Reaction Conditions: Carefully control the pH of reactions involving electrophiles to achieve the desired regioselectivity. The use of an inert atmosphere can be beneficial in preventing oxidative side reactions, especially at elevated temperatures.

-

Analytical Monitoring: Employ stability-indicating analytical methods, such as HPLC, to monitor the purity of this compound and to detect any degradation products in starting materials and reaction mixtures.

Further quantitative studies on the degradation kinetics and a complete structural elucidation of its degradation products under various stress conditions would provide a more comprehensive understanding of the chemical behavior of this compound, enabling its more effective and safer use in scientific and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pH switch for OH-photoacidity in 5-amino-2-naphthol and 8-amino-2-naphthol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Reaction of this compound with benzenediazonium ion at pH 9 results .. [askfilo.com]

- 4. Solved reaction of this compound with benzenediazonium | Chegg.com [chegg.com]

- 5. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations of 7-Amino-2-naphthol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract